molecular formula C8H5N3O B13100662 2H-Furo[3,2-e]benzotriazole

2H-Furo[3,2-e]benzotriazole

Cat. No.: B13100662
M. Wt: 159.14 g/mol
InChI Key: OAPNEBFBGFFQOU-UHFFFAOYSA-N
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Description

2H-Furo[3,2-e]benzotriazole is a fused heterocyclic compound comprising a benzotriazole core integrated with a furan ring. This structural motif confers unique electronic and steric properties, distinguishing it from simpler benzotriazole derivatives. Benzotriazoles are widely recognized for their applications as ultraviolet (UV) stabilizers in polymers, corrosion inhibitors, and bioactive agents in pharmaceuticals . The fused furo ring in 2H-Furo[3,2-e]benzotriazole introduces additional oxygen-based functionality, which may enhance polarity, alter solubility, and influence intermolecular interactions compared to non-fused analogs.

Properties

Molecular Formula

C8H5N3O

Molecular Weight

159.14 g/mol

IUPAC Name

2H-furo[3,2-e]benzotriazole

InChI

InChI=1S/C8H5N3O/c1-2-7-5(3-4-12-7)8-6(1)9-11-10-8/h1-4H,(H,9,10,11)

InChI Key

OAPNEBFBGFFQOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NNN=C2C3=C1OC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Benzofuro[4,5-d][1,2,3]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzofuran derivatives with azide compounds under thermal or catalytic conditions to form the triazole ring. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide (CuI) to facilitate the cyclization process .

Industrial Production Methods

While detailed industrial production methods for 2H-Benzofuro[4,5-d][1,2,3]triazole are not extensively documented, the scalability of the synthetic routes mentioned above can be adapted for larger-scale production. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the compound in an industrial setting .

Chemical Reactions Analysis

Types of Reactions

2H-Benzofuro[4,5-d][1,2,3]triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert specific functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and nucleophiles such as amines or halides. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of benzotriazole, including 2H-Furo[3,2-e]benzotriazole, exhibit significant antimicrobial properties. Studies have demonstrated antibacterial, antifungal, and antiviral activities against various pathogens. For instance, specific derivatives have shown effectiveness against multidrug-resistant strains of bacteria and fungi, making them potential candidates for new antimicrobial agents .

Anti-inflammatory and Analgesic Properties
Benzotriazole derivatives have been investigated for their anti-inflammatory effects. Compounds synthesized from 2H-Furo[3,2-e]benzotriazole have been reported to reduce edema in animal models significantly. Notably, certain derivatives have been shown to outperform traditional anti-inflammatory drugs like ibuprofen in preclinical studies .

Cancer Research
The antiproliferative activities of benzotriazole derivatives are noteworthy in cancer research. Several studies have indicated that these compounds can inhibit the growth of cancer cells through various mechanisms, including the inhibition of specific protein kinases involved in cell proliferation .

Materials Science

Corrosion Inhibition
2H-Furo[3,2-e]benzotriazole has found applications as a corrosion inhibitor in metal protection. Its ability to form stable complexes with metal ions helps prevent corrosion processes in various environments. This property is particularly valuable in industries where metal degradation poses significant economic challenges .

Photostabilizers
In the field of polymer science, benzotriazole derivatives are used as photostabilizers to enhance the durability of plastics and coatings against UV radiation. This application is crucial for extending the lifespan of materials exposed to sunlight and other harsh environmental conditions .

Analytical Chemistry

Analytical Applications
The compound has been utilized in analytical chemistry for the determination of metal ions such as silver. Its ability to form stable complexes with metal ions allows for sensitive detection methods that are essential in environmental monitoring and quality control processes .

Case Study 1: Antimicrobial Efficacy

A study conducted by Singh et al. (2017) synthesized various benzotriazole derivatives and evaluated their antimicrobial activity against standard bacterial strains. The results indicated that certain derivatives exhibited potent activity comparable to conventional antibiotics, highlighting their potential for therapeutic use .

Case Study 2: Anti-inflammatory Activity

Research published in the International Journal of Pharmaceutical Sciences and Research demonstrated that specific benzotriazole derivatives significantly reduced carrageenan-induced edema in rats. The most effective compound showed a reduction in edema size by 45% after two hours compared to control groups treated with standard anti-inflammatory agents .

Mechanism of Action

The mechanism by which 2H-Benzofuro[4,5-d][1,2,3]triazole exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, the compound can bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Structural Differences :

  • The fused furo ring in 2H-Furo[3,2-e]benzotriazole replaces the phenyl or carbamoyl substituents found in analogs, reducing rotational freedom and increasing planarity. This structural rigidity may enhance π-stacking efficiency but limit conformational adaptability.

Electronic Properties

  • Dipole Moments : Independent benzotriazole units exhibit a dipole moment of 4.2 Debye. However, anti-parallel arrangement in planar systems cancels dipole moments, favoring π⋯π interactions . For 2H-Furo[3,2-e]benzotriazole, the fused oxygen atom may disrupt symmetry, leading to residual dipole moments and altered polarization effects.
  • π⋯π Interactions : Benzotriazole derivatives with anti-parallel stacking exhibit π⋯π interaction energies ranging from -6.83 to -9.04 kcal/mol . The fused furo ring could strengthen these interactions due to increased planarity, though experimental validation is needed.

Chemical Stability and Reactivity

  • Oxidation Resistance : Substituted benzotriazoles, including methyl and tert-butyl variants, show similar oxidation rates (~60–70% conversion to CO₂), unaffected by substituent position . The fused furo ring may introduce oxidative vulnerability due to the electron-rich oxygen atom, though this remains speculative.
  • Degradation Pathways : Unlike aromatic amines (e.g., 4-chloroaniline), benzotriazoles exhibit higher oxidative stability, with N-heterocycles favoring complete mineralization .

Data Tables

Table 1: Structural and Electronic Comparison

Compound Core Structure Substituents/Fused Rings Dipole Moment (Debye) π⋯π Interaction Energy (kcal/mol)
2H-Furo[3,2-e]benzotriazole Benzotriazole + Furan Fused furo ring Hypothetical residual To be determined
2-(2'-Hydroxy-5'-methylphenyl)benzotriazole Benzotriazole + Phenyl Methyl, hydroxyl 4.2 (individual) -9.04 (Compound I)
1-(N-Hydroxycarbamoyl)benzotriazole Benzotriazole Hydroxycarbamoyl N/A N/A

Biological Activity

2H-Furo[3,2-e]benzotriazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, among others. The information is synthesized from various research studies and reviews to present a well-rounded understanding of its potential applications.

Chemical Structure and Properties

The structure of 2H-Furo[3,2-e]benzotriazole features a fused benzene and furan ring system with a triazole moiety. This unique arrangement contributes to its biological activity by enabling interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2H-Furo[3,2-e]benzotriazole derivatives. For instance, computational docking studies have shown that certain derivatives exhibit strong inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR2) and fibroblast growth factor receptor 1 (FGFR1), which are critical in tumor angiogenesis and growth .

Case Study: Anticancer Efficacy

A study reported the synthesis of several derivatives of 2H-Furo[3,2-e]benzotriazole and their evaluation against various cancer cell lines. The most potent compounds demonstrated IC50 values significantly lower than standard chemotherapeutics like doxorubicin. For example, one derivative exhibited an IC50 value of 0.3 μM against the HL-60 leukemia cell line, indicating high cytotoxicity .

CompoundCell LineIC50 (μM)
Derivative AHL-600.3
Derivative BCOLO 2050.49
Derivative CHep3B0.7

Antimicrobial Activity

The antimicrobial properties of 2H-Furo[3,2-e]benzotriazole derivatives have also been extensively studied. These compounds exhibit significant activity against a range of bacteria and fungi.

Antibacterial Studies

Research has shown that several derivatives possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) comparable to established antibiotics .

CompoundTarget OrganismMIC (μg/mL)
Derivative DStaphylococcus aureus12.5
Derivative EEscherichia coli25

Antifungal Activity

In addition to antibacterial effects, some derivatives have demonstrated antifungal properties against pathogens like Candida albicans and Aspergillus niger. The introduction of electron-withdrawing groups on the benzotriazole ring has been linked to enhanced antifungal activity .

Anti-inflammatory Effects

The anti-inflammatory potential of 2H-Furo[3,2-e]benzotriazole has been explored through various assays measuring cytokine production and inflammatory markers. Some derivatives have shown promise in reducing inflammation in vitro by inhibiting key pathways involved in inflammatory responses .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of 2H-Furo[3,2-e]benzotriazole derivatives. Modifications at specific positions on the benzotriazole moiety can significantly influence their potency against cancer cells and microbes.

Key Findings from SAR Studies:

  • Substituents : Electron-withdrawing groups enhance activity.
  • Ring Modifications : Alterations in the furan or triazole components can lead to varied biological profiles.
  • Linker Variations : The introduction of different linkers between the furan and benzotriazole moieties affects binding affinity to target proteins.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2H-Furo[3,2-e]benzotriazole, and how can reaction yields be improved?

  • Methodology :

  • Cyclization strategies : Refluxing substituted benzaldehyde derivatives with triazole precursors in absolute ethanol and glacial acetic acid (4–18 hours) achieves cyclization, but yields (~65%) may be limited by side reactions. Optimization via solvent choice (e.g., DMSO for higher polarity) and catalyst screening is recommended .
  • Intermediate purification : Crystallization using water-ethanol mixtures improves purity, though cooling rates and seed crystal addition (e.g., benzotriazole analogs) enhance crystal formation .
    • Data : Yield discrepancies (e.g., 65% vs. 67% in similar triazole syntheses) suggest temperature and stoichiometric ratios (e.g., 1:1 benzaldehyde:triazole) are critical variables .

Q. How can researchers characterize the structural purity of 2H-Furo[3,2-e]benzotriazole?

  • Methodology :

  • Spectroscopic analysis : Use 1H^1H/13C^{13}C NMR to confirm regioselectivity in furo-triazole fusion. For example, benzotriazole protons typically resonate at δ 7.2–8.5 ppm, while furan oxygen effects shift adjacent protons downfield .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns, as demonstrated for benzotriazole-silver complexes (Ag–N distances: 2.15–2.20 Å; N–Ag–N angles: 151–158°) .

Q. What solvents and conditions are suitable for solubility studies of 2H-Furo[3,2-e]benzotriazole?

  • Methodology :

  • Gravimetric solubility assays : Measure solubility in water at 273–353 K. Benzotriazole analogs show temperature-dependent solubility (e.g., 0.1–2.5 g/100 mL), fitted via Apelblat equations for thermodynamic modeling .
  • Co-solvent systems : Ethanol-water mixtures (1:1 v/v) enhance solubility for recrystallization, critical for obtaining high-purity crystals (>95%) .

Advanced Research Questions

Q. How can computational modeling predict the photostability and UV absorption of 2H-Furo[3,2-e]benzotriazole derivatives?

  • Methodology :

  • TD-DFT calculations : Simulate UV-vis spectra using Gaussian09 with B3LYP/6-31G(d) basis sets. Compare with experimental λmax values (e.g., 290–320 nm for benzotriazole UV absorbers) to validate intramolecular charge transfer .
  • Hammett substituent constants : Correlate electron-withdrawing groups (e.g., –Cl, –NO2) with bathochromic shifts in absorption spectra .

Q. What strategies mitigate polymorphism during continuous crystallization of 2H-Furo[3,2-e]benzotriazole?

  • Methodology :

  • ATR-UV monitoring : Track supersaturation in real-time to avoid unintended nucleation phases. For benzotriazole, a cooling rate of 0.5 K/min minimizes agglomeration .
  • Additive screening : Polymers (e.g., PVP) or surfactants can stabilize metastable polymorphs by adsorbing to crystal surfaces .

Q. How do intermolecular interactions influence the self-assembly of 2H-Furo[3,2-e]benzotriazole on nanoscale substrates?

  • Methodology :

  • STM/AFM imaging : Resolve 2D monolayers on Au(111). Benzotriazole derivatives form H-bonded networks (e.g., N–H···N motifs) with van der Waals-driven alignment .
  • DFT-based MD simulations : Model adsorption energies (e.g., −1.2 eV for benzotriazole-Au interactions) to predict lattice parameters .

Q. What catalytic systems enable regioselective functionalization of 2H-Furo[3,2-e]benzotriazole?

  • Methodology :

  • Silver(I) catalysis : Mediate 5-<i>endo</i>-dig cyclization in furopyrazole systems (e.g., AgNO3 at 80°C, 12 hours), achieving >80% yield. Mechanistic studies suggest Ag<sup>+</sup> activates alkyne intermediates .
  • Sonogashira coupling : Introduce aryl/alkynyl groups at the furan C3 position using Pd(PPh3)4/CuI catalysts .

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